molecular formula C12H13ClO2 B1407660 4-(4-Ethylphenyl)-4-oxobutanoyl chloride CAS No. 1429309-47-6

4-(4-Ethylphenyl)-4-oxobutanoyl chloride

Cat. No.: B1407660
CAS No.: 1429309-47-6
M. Wt: 224.68 g/mol
InChI Key: FSBXLXWDGVMXSB-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-4-oxobutanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a 4-ethylphenyl group attached to a 4-oxobutanoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)-4-oxobutanoyl chloride typically involves the acylation of 4-ethylphenylacetic acid with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Starting Material: 4-Ethylphenylacetic acid

    Reagent: Oxalyl chloride (COCl)₂

    Solvent: Anhydrous dichloromethane (CH₂Cl₂)

    Catalyst: Dimethylformamide (DMF) as a catalyst

    Reaction Conditions: The reaction mixture is stirred at room temperature under a nitrogen atmosphere until the evolution of gas ceases, indicating the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure uniform reaction conditions. The product is typically purified by distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-4-oxobutanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions to form the corresponding amides, esters, and thioesters.

    Hydrolysis: The reaction is typically carried out in aqueous acidic or basic conditions.

    Reduction: The reduction reaction is performed in anhydrous solvents such as ether or tetrahydrofuran (THF) under an inert atmosphere.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

4-(4-Ethylphenyl)-4-oxobutanoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Employed in the development of novel drug candidates due to its ability to form amide and ester linkages.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-4-oxobutanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenyl)-4-oxobutanoyl chloride: Similar structure with a methyl group instead of an ethyl group.

    4-(4-Chlorophenyl)-4-oxobutanoyl chloride: Contains a chlorine atom instead of an ethyl group.

    4-(4-Methoxyphenyl)-4-oxobutanoyl chloride: Contains a methoxy group instead of an ethyl group.

Uniqueness

4-(4-Ethylphenyl)-4-oxobutanoyl chloride is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the resulting derivatives. The ethyl group can affect the steric and electronic environment, leading to differences in reaction rates and product selectivity compared to similar compounds.

Properties

IUPAC Name

4-(4-ethylphenyl)-4-oxobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-2-9-3-5-10(6-4-9)11(14)7-8-12(13)15/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBXLXWDGVMXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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